molecular formula C11H14O2 B1337799 2-[2-(Benzyloxy)ethyl]oxirane CAS No. 94426-72-9

2-[2-(Benzyloxy)ethyl]oxirane

Cat. No. B1337799
CAS RN: 94426-72-9
M. Wt: 178.23 g/mol
InChI Key: WEEINLJFNLBGTR-UHFFFAOYSA-N
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Description

The compound "2-[2-(Benzyloxy)ethyl]oxirane" is a type of oxirane, also known as an epoxide, which is an organic compound containing an oxygen atom connected to two adjacent carbon atoms forming a three-membered cyclic structure. This particular oxirane derivative is characterized by the presence of a benzyloxy substituent, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of trans-2-benzyloxy-3-aryloxiranes involves a condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes in the presence of sodium hydroxide and an interphase catalyst such as TEBAC. This method results in the stereoselective formation of trans-isomers of the oxirane derivatives . Another synthesis approach for oxirane-containing compounds is demonstrated in the preparation of 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, which was achieved in seven steps with an overall yield of 63% .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex and is often studied using techniques such as X-ray crystallography. For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid, a related compound, was determined to crystallize in the monoclinic system with specific cell parameters . Although not the exact compound , this provides insight into the potential structural characteristics of oxirane derivatives, including those with benzyloxy substituents.

Chemical Reactions Analysis

Oxirane rings are known for their reactivity, particularly in ring-opening reactions due to the strain in the three-membered ring. The presence of substituents such as benzyloxy groups can influence the reactivity and selectivity of these reactions. The synthesis of 2-(phenoxymethyl)oxirane derivatives from oxiran-2-ylmethyl benzenesulfonates, for example, involves a base-promoted rearrangement that results in the formation of a new C-O bond and the cleavage of a C-S bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can vary widely depending on their substituents. The antimicrobial properties of trans-2-benzyloxy-3-aryloxiranes have been studied, indicating potential applications as antimicrobial additives for lubricating oils and fuels . Additionally, the thermal properties of oxirane-containing compounds, such as the diepoxide based on an imidazolium core, have been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Scientific Research Applications

Antimicrobial Additives in Oils and Fuels

A research study explored the condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes, leading to the stereoselective synthesis of trans-2-benzyloxy-3-aryloxiranes. The synthesized compounds were tested and found to serve as effective antimicrobial additives for lubricating oils and fuels, indicating a potential application in preserving the quality and longevity of these substances (Talybov, Akhmedova, & Yusubov, 2022).

Polymerization and Material Synthesis

Another study focused on the polymerization of a 2,3-disubstituted oxirane, resulting in a polyether with a stiff, stretched conformation. This polymer is noted for its hetero π-stacked structure, which arises from intramolecular charge transfer interactions between its side-chain groups. Such structural features may have implications for material properties and applications (Merlani et al., 2015).

Synthesis of Cyano Derivatives

Research on the oxirane ring-opening of anhydro sugar with diethylaluminum cyanide (Et(2)AlCN) revealed a direct route to obtain a cyano derivative. This process involves the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-alpha-D-allopyranoside with Et(2)AlCN, leading to a mixture of compounds, one of which is a beta-cyanohydrin (Mangione, Suarez, & Spanevello, 2003).

Chiral Compound Synthesis

A study developed resolution protocols for certain oxirane compounds and reported enantioselective rearrangement of separated oxirane enantiomers. This process yielded chiral compounds without racemization, contributing to the field of asymmetric synthesis and the production of chiral molecules (Faigl et al., 2002).

Mutagenic and Biological Effects

Research on oxiranes and related compounds has indicated their potential to induce genetic mutations and chromosomal aberrations in biological cells. This underscores the importance of understanding the biological implications of these compounds, particularly when considering their application in materials that may come into contact with living organisms (Schweikl, Schmalz, & Weinmann, 2004).

properties

IUPAC Name

2-(2-phenylmethoxyethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEINLJFNLBGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447190
Record name 2-[2-(Benzyloxy)ethyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Benzyloxy)ethyl]oxirane

CAS RN

94426-72-9
Record name 2-[2-(Benzyloxy)ethyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
G Nagalatha, NS Ganesh, AV Narsaiah - Tetrahedron Letters, 2021 - Elsevier
The total synthesis of 14-membered resorcylic acid lactone, Cochliomycin B has prescribed, in a convergent manner, from readily available starting materials, d-galactose, l-aspartic …
Number of citations: 7 www.sciencedirect.com
RM Shakaroun, H Li, P Jéhan, M Blot… - Polymer …, 2021 - pubs.rsc.org
Polyhydroxyalkanoates (PHAs) are a unique class of polyesters especially due to their chemical diversity imparted by their side-chain substituent that provides a handle to tune their …
Number of citations: 5 pubs.rsc.org
DO Biradar, YD Mane - Synthesis, 2023 - thieme-connect.com
A highly diastereoselective total synthesis of TBDPS-protected (–)-cryptocaryolone has been achieved in 12 linear steps with an overall yield of 7.1%, following a recently developed …
Number of citations: 2 www.thieme-connect.com
Y Wu, MJ Liu, HQ Huang, GX Huang… - European Journal of …, 2017 - Wiley Online Library
The stereocontrolled synthesis of atorvastatin calcium starting from commercially available d‐aspartic acid using an intramolecular oxidative oxygen‐nucleophilic bromocyclization of a …
GS Ghotekar - 2019 - dspace.ncl.res.in
Obesity has been a major health concern worldwide and it is associated with a risk factor for diseases such as diabetes, heart diseases and several cancers. 1 The neurotransmitter …
Number of citations: 0 dspace.ncl.res.in
KIN Chaithanya - 2014 - dspace.ncl.res.in
The genus Goniothalamus (Annonoceae) consists of over 115 species of shrubs and treelets growing abundantly in the rain forests of tropical Asia. 1 The extracts and leaves of …
Number of citations: 0 dspace.ncl.res.in
M Mujahid - 2013 - dspace.ncl.res.in
1.2. 1. Introduction γ-Aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mammalian central nervous system (CNS). It is estimated that depending on the brain region …
Number of citations: 0 dspace.ncl.res.in
JD Ha, SK Kang, KD Kim, JK Choi… - Bulletin of the Korean …, 2005 - koreascience.kr
Investigation of structure-activity relationships of novel quinazolines has identified 7, 8-dihydro-[1, 4] dioxino-[2, 3-g] quinazolines as a potent inhibitor of EGFR. These compounds have …
Number of citations: 3 koreascience.kr
KL Mendhekar, TR Pradhan… - The Journal of Organic …, 2020 - ACS Publications
Herein, we report a simple, efficient, highly regioselective, and broad-scope hydration method that is facilitated by an unusual interception of an electrophilic intermediate by water …
Number of citations: 3 pubs.acs.org
JS Yadav, S Aravind, MK Gundluru, BVS Reddy - Synthesis, 2012 - thieme-connect.com
A stereocontrolled asymmetric synthesis of the C7–C16 fragment of bryostatins is described. The key steps involved were a Jacobsen’s hydrolytic kinetic resolution and a Reformatsky …
Number of citations: 10 www.thieme-connect.com

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